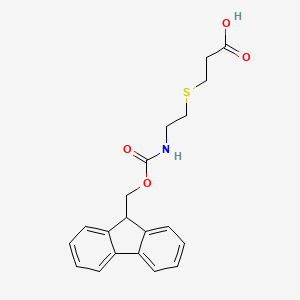

3-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thio)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

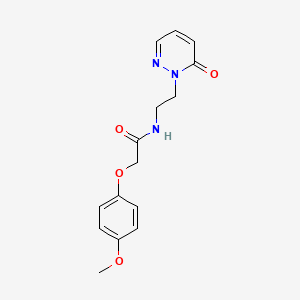

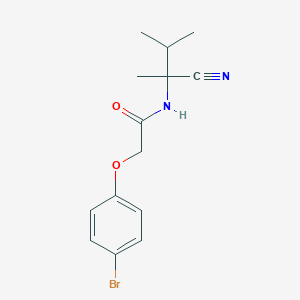

Fluorenylmethoxycarbonyl (Fmoc) is a common protecting group used in peptide synthesis . The compound you’re asking about seems to be a derivative of an amino acid with a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis .

Molecular Structure Analysis

The molecular structure of such compounds typically consists of the amino acid backbone, with the Fmoc group attached to the amino group . The Fmoc group consists of a fluorene ring (a polycyclic aromatic system), linked to a carbamate functionality.Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group can be removed (deprotected) under mildly basic conditions, which allows the free amino group to react with the carboxyl group of another amino acid to form a peptide bond .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely depending on the specific amino acid and the presence of other functional groups. Typically, these compounds are solid at room temperature .Scientific Research Applications

Chemical and Physiological Properties

- Chemical Reactions and Derivatives : Research on 9-aminofluorene derivatives, closely related to the compound , has explored their reactions leading to the formation of various derivatives such as N-carbethoxy derivatives and 9-maleamic acids. These studies are significant for understanding the chemical properties and potential applications of fluorenyl compounds (Neish, 2010).

Photophysics and Bioimaging

- Photophysical Characterization : The study of water-soluble fluorene derivatives has been conducted to understand their linear photophysical characteristics and two-photon absorption properties. This research is crucial for applications in bioimaging, especially concerning integrin-targeting, which can aid in cellular imaging and diagnostics (Morales et al., 2010).

Peptide Synthesis

- Preparation for Solid-Phase Syntheses : The compound's relevance in the preparation of N-Fmoc-protected β2-homoamino acids has been documented. This is essential for solid-phase syntheses of β-peptides, indicating its utility in peptide chemistry and potential drug development (Šebesta & Seebach, 2003).

Material Science and Nanotechnology

- Self-Assembled Structures : Studies have shown that variants of fluorenyl compounds can form self-assembled structures, which are crucial in material science and nanotechnology. These structures exhibit morphological transitions under different conditions, indicating potential applications in designing novel materials and nanostructures (Kshtriya, Koshti, & Gour, 2021).

Future Directions

properties

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylsulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c22-19(23)9-11-26-12-10-21-20(24)25-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,21,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHKDFFMEDMFOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2405799.png)

![Benzyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2405800.png)

![3-amino-N-(3-chloro-4-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2405803.png)

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(2-chloro-4-fluorobenzyl)acetamide](/img/structure/B2405804.png)

![1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2405805.png)

![3-(4-Bromophenyl)-8-(2-chlorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2405811.png)

![2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol](/img/structure/B2405813.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2405817.png)